Cas no 796046-03-2 (tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate)

Tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate is a specialized carbamate derivative featuring a morpholine moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly useful in organic synthesis and pharmaceutical research, where the Boc group serves as a temporary amine protector under mild acidic conditions. The morpholine ring enhances solubility and stability, making it suitable for peptide coupling and intermediate synthesis. Its well-defined reactivity profile allows for selective deprotection and further functionalization, facilitating the construction of complex molecular architectures. The compound is typically employed in controlled environments due to its sensitivity to strong acids or bases.
tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate structure
796046-03-2 structure
Product Name:tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate
CAS No:796046-03-2
MF:C12H22N2O4
MW:258.314083576202
CID:4656392
PubChem ID:24689310
Update Time:2025-05-19

tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate
    • 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
    • WGB04603
    • 1,1-Dimethylethyl?N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
    • tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate
    • AKOS000169511
    • 2-(Boc-amino)-1-(morpholin-4-yl)-1-oxopropane
    • DTXSID301160206
    • TERT-BUTYL N-[1-(MORPHOLIN-4-YL)-1-OXOPROPAN-2-YL]CARBAMATE
    • 796046-03-2
    • BS-29547
    • tert-Butyl (1-morpholino-1-oxopropan-2-yl)carbamate
    • CS-0211515
    • tert-Butyl(1-morpholino-1-oxopropan-2-yl)carbamate
    • SCHEMBL5441244
    • Inchi: 1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16)
    • InChI Key: VVUCMCKOTBEULW-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C(C)NC(=O)OC(C)(C)C)=O)CC1

Computed Properties

  • Exact Mass: 258.15795719g/mol
  • Monoisotopic Mass: 258.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 67.9Ų

tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate Pricemore >>

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Additional information on tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate

Introduction to Tert-Butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate (CAS No. 796046-03-2)

Tert-butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 796046-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and reactivity. The structural motif of this molecule incorporates a tert-butyl group, a morpholine ring, and an oxopropyl moiety, each contributing to its unique chemical properties and potential biological activities.

The morpholine ring in the molecular structure of Tert-butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate is particularly noteworthy, as morpholine derivatives are frequently employed in medicinal chemistry for their ability to enhance solubility, improve pharmacokinetic profiles, and modulate biological targets. The presence of the tert-butyl group further influences the compound's electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents. This combination of structural features positions the compound as a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known to exhibit inhibitory effects on various enzymes and receptors, making them relevant in the development of treatments for neurological disorders, inflammatory diseases, and metabolic conditions. The specific arrangement of atoms in Tert-butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate suggests potential interactions with biological targets such as kinases, proteases, and ion channels. Preliminary studies have hinted at its potential role in modulating pathways associated with cancer progression and neurodegenerative diseases.

One of the most compelling aspects of this compound is its synthetic accessibility. The presence of well-defined functional groups allows for facile modifications, enabling chemists to explore analogues with tailored properties. This flexibility is crucial in modern drug development, where optimizing potency, selectivity, and pharmacokinetic parameters is essential for clinical success. Researchers have leveraged computational methods to predict the binding affinity of Tert-butyl N-1-(Morpholin-4-yl)-1-oxopropan-2-ylcarbamate to various protein targets, providing insights into its mechanism of action.

The integration of advanced spectroscopic techniques has further elucidated the structural characteristics of this compound. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the connectivity of atoms and identifying key functional groups. Mass spectrometry (MS) has provided high-resolution data on molecular weight and fragmentation patterns, reinforcing its identity as 796046-03-2. These analytical methods are critical for ensuring the purity and consistency of the compound during synthesis and characterization.

Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. The structural design of Tert-butyl N-1-(Morpholin-4-yloxy)-1-propanone carbamate exemplifies this trend by merging distinct chemical moieties into a single entity. Such hybrid compounds often exhibit enhanced biological activity compared to their individual components, a phenomenon known as synergistic effects. This approach has led to the discovery of several lead compounds that have advanced into clinical trials.

The potential applications of Tert-butyl N-(4-Morpholino)propanone oxycarbamate extend beyond traditional therapeutic areas. Emerging research suggests its utility in developing agrochemicals and specialty chemicals, where its structural features contribute to stability and efficacy. Additionally, the compound's compatibility with green chemistry principles makes it an attractive candidate for sustainable synthesis methods. Efforts are underway to optimize production processes using environmentally friendly reagents and catalysts.

As interest in personalized medicine grows, compounds like Tert-butyl N-(4-Morpholino)propanone oxycarbamate are being evaluated for their potential in targeted therapies. By understanding how different structural motifs influence biological activity, researchers can design molecules that interact specifically with disease-causing pathways. This precision is particularly relevant in oncology, where selective inhibition of cancer-specific enzymes can minimize side effects associated with conventional treatments.

The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how Tert-butyl N-(4-Morpholino)propanone oxycarbamate interacts with biological targets at an atomic level. These simulations provide valuable insights into binding modes and affinity predictions, guiding experimental validation efforts. Furthermore, machine learning algorithms are being employed to analyze large datasets containing structural-biological activity relationships (SAR), accelerating the identification of promising candidates.

The synthesis of carbamates presents unique challenges due to their sensitivity to hydrolysis under certain conditions. However, recent innovations in synthetic methodologies have addressed these issues by employing protective groups and optimized reaction conditions. For instance, the use of phase-transfer catalysts has improved yields and purity while reducing byproduct formation. Such advancements underscore the progress being made in carbamate chemistry.

Future directions in research on Tert-butyl N-(4-Morpholino)propanone oxycarbamate include exploring its role as a prodrug or delivery system for other bioactive molecules. Prodrugs are designed to enhance bioavailability or target specificity upon administration; thus integrating this compound into such systems could expand its therapeutic potential significantly. Additionally, investigating its interactions with nucleic acids may uncover new avenues for antiviral or anticancer treatments.

The interdisciplinary nature of modern pharmaceutical research ensures that compounds like 796046_03_2_Tert-butylester_N_((morpholino)methyl)_propanone oxycarbamate benefit from collaboration across multiple disciplines including organic chemistry, biochemistry, pharmacology, and computational science. This holistic approach fosters innovation by combining experimental data with theoretical models; ultimately leading to more efficient drug development pipelines.

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